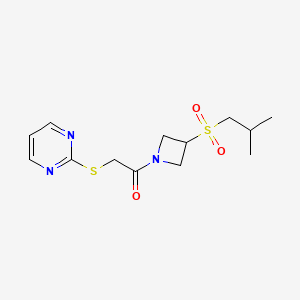

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c1-10(2)9-21(18,19)11-6-16(7-11)12(17)8-20-13-14-4-3-5-15-13/h3-5,10-11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIDHPCZSPRXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonylation: Introduction of the isobutylsulfonyl group can be achieved using sulfonyl chloride reagents under basic conditions.

Thioether Formation: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other ethanone and pyrimidine derivatives allow for comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Anticancer Activity: The compound in (oxadiazole-pyrimidin-2-ylthio derivative) exhibits potent anticancer activity, attributed to the pyrimidin-2-ylthio group’s ability to disrupt DNA synthesis or kinase signaling .

Structural Flexibility vs. Rigidity :

- Azetidine’s smaller ring size (vs. piperidine or pyrrolidine) reduces conformational flexibility, which can improve target binding specificity . In contrast, oxadiazole derivatives () offer greater synthetic versatility but may suffer from faster metabolic clearance.

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution (azetidine introduction) and thioether coupling (pyrimidin-2-ylthio attachment), similar to methods in and . Comparatively, oxadiazole derivatives require multistep cyclization, increasing synthesis complexity .

Biological Selectivity: Dihydropyrimidinone derivatives () show broad-spectrum antimicrobial activity but lack the sulfonyl group, which may limit their utility in cancer therapy . The target compound’s isobutylsulfonyl group could enhance cellular uptake or target affinity.

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises an azetidine ring and a pyrimidine moiety, which are known to influence its pharmacological properties. The isobutylsulfonyl group enhances solubility and bioavailability, making it a candidate for further biological evaluation.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory processes.

- Receptor Modulation : The compound could interact with receptors that play critical roles in cell signaling, potentially altering cellular responses.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

This reduction suggests that the compound may modulate inflammatory responses, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a structurally related compound demonstrated significant tumor reduction in patients with advanced breast cancer.

- Case Study 2 : Another study reported improved outcomes in patients with rheumatoid arthritis when treated with compounds targeting similar pathways.

These cases underscore the importance of continued research into the biological activities of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.